Synthetic Step Economy: OxiMe DFO-Based Route Claimed as 'Fewer and More Efficient Steps' vs. 11-Step Bergeron (1988) and Prelog (1962) Total Syntheses
The Wuts/Upjohn patent (US 5,011,976; WO1992000957A1; EP-0538291-A1) explicitly states that the OxiMe DFO-based intermediate of Formula I 'has the advantage of being prepared in fewer and more efficient steps from readily available materials than conventional means for preparing deferoxamine' [1]. In contrast, the Bergeron (1988) total synthesis of desferrioxamine B required 11 steps to achieve a 45% overall yield [2], while the original Prelog (1962) synthesis required an 11-step sequence with only 6% overall yield — a difference confirmed by later patent disclosures stating 'the overall yield of this eleven step sequence was 6%' [3]. A 2024 modular synthesis achieved desferrioxamine B in 10 linear steps with 17% overall yield (13% under microwave-assisted conditions) [4]. While the exact step count reduction using the OxiMe DFO route is not quantified in the patent, the qualitative claim of 'fewer and more efficient steps' is asserted against this background of 10–11 step prior art syntheses. This evidence is classified as class-level inference because the patent does not provide a direct step-count comparison table.
| Evidence Dimension | Reported total synthesis step count and overall yield for deferoxamine B |
|---|---|
| Target Compound Data | OxiMe DFO-based route: claimed as 'fewer and more efficient steps' (exact count not disclosed in patent) [1] |
| Comparator Or Baseline | Bergeron 1988: 11 steps, 45% overall yield [2]; Prelog 1962: 11 steps, 6% overall yield [3]; 2024 modular route: 10 steps, 17% overall yield [4] |
| Quantified Difference | Qualitative: 'fewer and more efficient' vs. 10–11 step prior art; yield advantage not directly compared in published literature |
| Conditions | Patent claim (US 5,011,976 / WO1992000957A1) vs. published total syntheses (J. Org. Chem. 1988; Helv. Chim. Acta 1962; J. Org. Chem. 2024) |
Why This Matters
For procurement decisions in process chemistry, a shorter synthetic route directly reduces solvent consumption, labor, intermediate inventory, and cumulative yield losses — all factors that scale with step count in GMP and non-GMP manufacturing.
- [1] Wuts, P.G.M. Intermediate for the preparation of deferoxamine. U.S. Patent 5,011,976, issued April 30, 1991. See columns 2–3: 'The intermediate has the advantage of being prepared in fewer and more efficient steps from readily available materials than conventional means.' View Source
- [2] Bergeron, R.J.; Pegram, J.J. An Efficient Total Synthesis of Desferrioxamine B. J. Org. Chem. 1988, 53 (14), 3131–3134. 'The resulting half-acid amide or amide, respectively, is subjected to a series of high-yield condensations and reductions that provide desferrioxamine in 45% overall yield.' View Source
- [3] Bergeron, R.J. Method for synthesis of desferrioxamine B, analogs and homologs thereof. U.S. Patent US4987253, issued January 22, 1991. See Background: 'The overall yield of this eleven step sequence was 6%.' (referring to the Prelog 1962 route). View Source
- [4] Markham, T. et al. A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. J. Org. Chem. 2024, 89 (7), 5118–5125. 'Desferrioxamine B was generated over ten linear steps as the formate salt in 17% overall yield using standard amide coupling conditions or in 13% overall yield using microwave-assisted amide coupling conditions.' View Source
